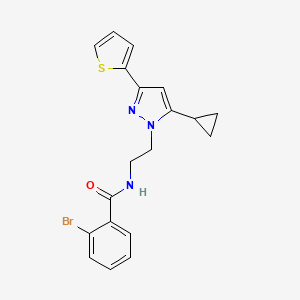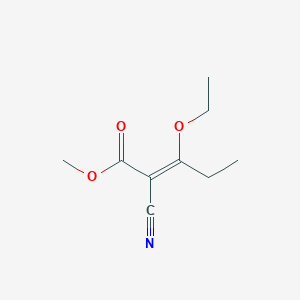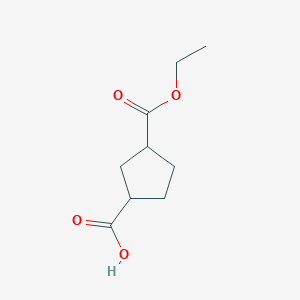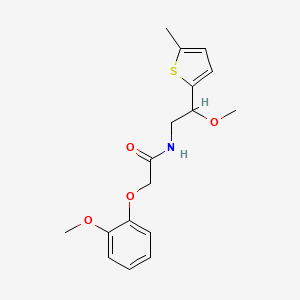
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1-(m-tolyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1-(m-tolyl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an essential enzyme involved in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.
Scientific Research Applications
Catalysis and Polymerization
A study by Bigmore et al. (2006) discusses the ethylene polymerization productivities of tris(pyrazolyl)methane-supported catalysts, highlighting the dramatic differences in activity depending on the imido R-group, which could be related to variations in the co-ligand topology. This suggests that derivatives of methanesulfonamide, such as N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1-(m-tolyl)methanesulfonamide, could play a role in the synthesis of novel polymerization catalysts (Bigmore et al., 2006).
Supramolecular Chemistry
Reger et al. (2005) synthesized new phenylene-linked bis(pyrazolyl)methane ligands to prepare hetero- and homobimetallic complexes, indicating the potential of such compounds in forming complex structures that could be beneficial in developing new materials or catalytic systems (Reger et al., 2005).
Synthesis of Biologically Active Compounds
A work by Jacobs et al. (2013) on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide outlines the molecular and supramolecular structures of these compounds, emphasizing their potential as ligands for metal coordination. This could imply that derivatives like N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1-(m-tolyl)methanesulfonamide might find applications in the synthesis of metal complexes with biological activity (Jacobs et al., 2013).
Green Chemistry and Catalysis
Hasaninejad et al. (2011) describe a green and efficient procedure for synthesizing bis(indolyl)methanes and bis(pyrazolyl)methanes in water, catalyzed by poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H). This indicates the role of methanesulfonamide derivatives in facilitating environmentally friendly synthesis processes (Hasaninejad et al., 2011).
properties
IUPAC Name |
1-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S2/c1-13-3-2-4-14(11-13)12-21(17,18)16-7-10-20-15-5-8-19-9-6-15/h2-4,11,15-16H,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGWAZWXNYAOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2687959.png)


![3-(4-ethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2687962.png)

![4-[(4-Fluorobenzyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B2687966.png)
![Benzyl({2-[benzyl(methyl)amino]ethyl})amine](/img/structure/B2687970.png)
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2687971.png)

![4-[(3,7-Dimethyl-1-bicyclo[3.3.1]nonanyl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2687973.png)


![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2687977.png)
![3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2687981.png)